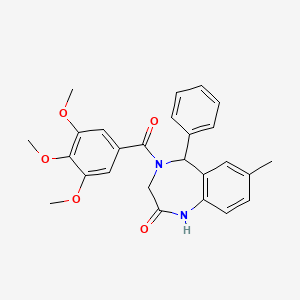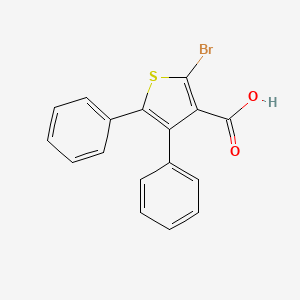![molecular formula C19H19ClN2O2 B5154770 N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as CEP-1347, is a chemical compound that has been widely studied for its potential therapeutic applications in treating neurodegenerative diseases.
Wirkmechanismus
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK. JNK is activated in response to cellular stress and can trigger the cell death pathway. Inhibition of JNK activation by N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide prevents the activation of downstream signaling pathways that lead to neuronal death.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It also has been shown to improve mitochondrial function and increase the expression of neurotrophic factors, which are important for neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced and purified. It has been extensively studied and has a well-characterized mechanism of action. However, N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of research is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is to develop more potent and selective JNK inhibitors that can be used in conjunction with N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide to improve its effectiveness. Additionally, there is a need to develop more effective methods for administering N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems.
Synthesemethoden
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is a synthetic compound that can be produced through a multistep process. The starting material for the synthesis is 2-chloroethylamine hydrochloride, which is reacted with 2-chlorobenzophenone to form an intermediate product. The intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in the cell death pathway. Inhibition of JNK activation by N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to reduce neuronal death and improve motor function in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-9-5-4-6-14(17)10-11-21-19(24)15-12-18(23)22(13-15)16-7-2-1-3-8-16/h1-9,15H,10-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVDTOVBZTFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)



![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![5-methoxy-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5154737.png)

![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5154781.png)

![N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea](/img/structure/B5154794.png)